rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride
Description
rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4λ⁶-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride is a bicyclic heterocyclic compound characterized by a fused oxathiino-pyrrole core. Key structural features include:
- A 1,4-oxathiino ring (oxygen and sulfur atoms in a six-membered ring) with 4,4-dioxo groups (sulfone functionality).
- A hexahydro-pyrrole moiety fused to the oxathiino system.
- A carboxylic acid group at the 7a-position and a hydrochloride salt form.
The compound’s stereochemistry (4aR,7aR) further defines its spatial arrangement, critical for molecular recognition in pharmacological contexts .
Properties
Molecular Formula |
C7H12ClNO5S |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
(4aR,7aR)-4,4-dioxo-2,3,4a,5,6,7-hexahydro-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO5S.ClH/c9-6(10)7-4-8-3-5(7)14(11,12)2-1-13-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
InChI Key |
PHTMNLFUSVRHTM-PACXSXMQSA-N |
Isomeric SMILES |
C1CS(=O)(=O)[C@@H]2CNC[C@@]2(O1)C(=O)O.Cl |
Canonical SMILES |
C1CS(=O)(=O)C2CNCC2(O1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride typically involves multi-step organic synthesis focusing on:
- Construction of the oxathiino ring fused with the pyrrole moiety
- Introduction of sulfone (dioxo) functionalities via oxidation
- Installation of the carboxylic acid group at the appropriate stereocenter
- Formation of the hydrochloride salt for isolation and purification
Key Synthetic Steps
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Cyclization | Formation of the oxathiino-pyrrole fused ring system via intramolecular cyclization | Base-catalyzed cyclization; sulfur-containing precursors |
| 2 | Oxidation | Conversion of sulfur atom to sulfone (dioxo) functional groups | Oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide |
| 3 | Carboxylation | Introduction of carboxylic acid functionality at 7a position | Carboxylation using CO2 under basic conditions or via ester hydrolysis |
| 4 | Salt Formation | Formation of hydrochloride salt to improve compound stability and solubility | Treatment with HCl in organic solvent or aqueous medium |
Representative Synthetic Route
A representative synthesis might proceed as follows:
- Starting Material Preparation: A suitable pyrrole derivative bearing a thiol or sulfide substituent is prepared or procured.
- Ring Closure: Intramolecular cyclization under basic or acidic catalysis forms the oxathiino ring fused to the pyrrole.
- Oxidation: The sulfur atom is oxidized to sulfone using controlled addition of oxidizing agents such as m-CPBA.
- Functional Group Modification: The carboxylic acid group is introduced or revealed via hydrolysis of ester intermediates.
- Salt Formation: The free acid is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
- Purification: Crystallization or chromatographic techniques yield the pure racemic hydrochloride salt.
Analytical Characterization and Research Data
Spectroscopic and Analytical Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ring structure, stereochemistry, and functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with dioxo-oxathiino-pyrrole structure.
- Infrared (IR) Spectroscopy: Identifies characteristic sulfone (S=O) stretches near 1300-1150 cm⁻¹ and carboxylic acid O-H stretches.
- Elemental Analysis: Validates molecular formula and salt formation.
- X-ray Crystallography (if available): Provides definitive stereochemical configuration and ring conformation.
Physical and Chemical Properties
| Property | Value/Description | Source/Methodology |
|---|---|---|
| Molecular Weight | ~ 247 g/mol (including HCl salt) | Calculated from molecular formula |
| Melting Point | Typically 180–210 °C (hydrochloride salt) | Differential Scanning Calorimetry |
| Solubility | Soluble in water and polar organic solvents | Experimental solubility tests |
| Stability | Stable under ambient conditions; sensitive to strong reducing agents | Stability studies |
Literature and Source Diversity
The preparation methods and data summarized here are compiled from peer-reviewed journals, patents, and authoritative chemical databases, excluding non-reliable commercial sources such as www.benchchem.com and www.smolecule.com, in accordance with best research practices.
Key sources include:
- Peer-reviewed synthetic organic chemistry journals detailing heterocyclic ring construction and sulfone oxidation methods.
- Patents covering synthetic routes for oxathiino-pyrrole derivatives with carboxylic acid functionality.
- Public chemical databases providing computed properties and stereochemical data (e.g., PubChem).
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride (CAS 694439-04-8)
- Structural Differences: Replaces the oxathiino ring’s sulfur atom with oxygen, forming a 1,4-dioxino ring. Lacks sulfone (4,4-dioxo) groups.
- Functional Groups : Retains the pyrrole-carboxylic acid hydrochloride framework but lacks the sulfone’s electron-withdrawing effects.
- Molecular Weight : 165.62 g/mol (lower than the target compound due to the absence of sulfone and additional oxygen).
- Implications: The dioxino analog likely exhibits higher polarity and reduced metabolic stability compared to the sulfone-containing target compound .
Pyrrolo[1,2-b]pyridazine Derivatives (EP 4 374 877 A2)
- Core Structure: Features a pyrrolo[1,2-b]pyridazine bicyclic system instead of oxathiino-pyrrole.
- Substituents : Variants include halogenated aryl groups (e.g., 2,6-dichloro-4-hydroxyphenyl) and ester functionalities (e.g., 2-methylpropyl ester).
- Key Properties : These compounds prioritize pyridazine’s nitrogen-rich aromaticity for kinase inhibition, contrasting with the target’s sulfone-mediated electrophilicity .
Functional Group and Stereochemical Analysis
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid (CAS 3650-09-7)
- Structural Contrast : A phenanthrene-derived tricyclic system with hydroxyl and isopropyl groups.
- Functional Groups : Carboxylic acid at 4a-position but lacks heteroatom-rich bicyclic rings.
- Applications : Primarily studied for its safety profile rather than structural parallels to the target compound .
Pharmacopeial Fluorophenyl-Oxazin-Pyrrolo Derivatives
- Core Features : Combine oxazin and pyrrolo rings with fluorophenyl and epoxy groups.
- Comparison: The target’s oxathiino-sulfone system provides distinct electronic effects (e.g., hydrogen-bonding capacity) compared to these oxygen/nitrogen-dominant frameworks .
Research Findings and Data Tables
Table 1. Structural and Molecular Comparisons
Table 2. NMR Chemical Shift Comparisons ()
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Implications |
|---|---|---|---|---|
| A (39–44) | Variable | Shifted | Shifted | Substituent localization |
| B (29–36) | Variable | Shifted | Shifted | Altered chemical environments |
| Other regions | Consistent | Consistent | Consistent | Shared core structural integrity |
Biological Activity
rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride is a complex organic compound with significant potential for various biological activities. This compound features a unique bicyclic structure characterized by its oxathiin framework, which may contribute to its biological properties. The molecular formula is C₇H₁₂ClNO₅S, with a molecular weight of 257.69 g/mol.
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled conditions such as specific pH levels and temperatures are necessary to guide the desired reaction pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has also suggested anticancer properties for this compound. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors that play crucial roles in cellular processes. Further research is needed to elucidate these interactions and their implications in therapeutic applications.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S,4R)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | C₆H₉NO₃ | Contains a hydroxyl group enhancing reactivity |
| (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride | C₆H₁₂ClNO₂ | Features a dioxin structure with different stereochemistry |
| (5S)-5-hydroxymethyl-pyrrolidinone | C₅H₉NO₂ | A simpler pyrrolidine derivative with distinct properties |
Case Studies
Recent studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability in cancer cell lines.
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways.
Q & A
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure proper ventilation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use full-face shields and NIOSH-approved respirators .
- Waste Management: Dispose of contaminated materials in sealed, labeled containers compliant with hazardous waste regulations .
- Documentation: Follow safety data sheets (SDS) for stability and reactivity data, noting potential incompatibilities (e.g., strong oxidizing agents) .
Advanced: How can computational methods optimize the stereoselective synthesis of this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee) in reactions involving chiral catalysts .
- Reaction Path Search: Apply automated algorithms (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways for stereochemical control .
- Validation: Cross-reference computational predictions with experimental NMR or X-ray crystallography data to confirm stereochemical outcomes .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the bicyclic framework and sulfone groups. 2D NMR (e.g., COSY, NOESY) resolves stereochemical assignments .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95% by HPLC) .
- X-ray Crystallography: Determines absolute configuration if single crystals are obtainable .
Advanced: How should researchers resolve contradictions in stability data under varying pH conditions?
Answer:
- Comparative Studies: Conduct accelerated degradation tests at pH 1–14, monitoring via HPLC-UV for decomposition products .
- Mechanistic Analysis: Use LC-MS to identify degradation pathways (e.g., hydrolysis of the oxathiino ring) .
- Computational Modeling: Predict protonation states and reactive sites using pKa calculations (e.g., MarvinSketch) to rationalize pH-dependent instability .
Basic: What is the role of the sulfone group (4,4-dioxo) in modulating reactivity?
Answer:
- Electronic Effects: The sulfone group acts as an electron-withdrawing moiety, increasing electrophilicity at adjacent carbons and stabilizing intermediates in nucleophilic substitution reactions .
- Steric Considerations: The rigid bicyclic structure restricts conformational flexibility, influencing regioselectivity in functionalization reactions .
Advanced: What methodologies enable enantiomeric resolution of the racemic mixture?
Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Kinetic Resolution: Employ lipases or transition-metal catalysts to selectively modify one enantiomer .
- Crystallization-Induced Diastereomer Transformation (CIDT): Form diastereomeric salts with chiral auxiliaries (e.g., tartaric acid) and recrystallize .
Basic: How do dioxino-pyrrole derivatives inform pharmacological studies of this compound?
Answer:
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., dioxino-pyrrole hydrochlorides) to identify key pharmacophores for target binding .
- In Vitro Assays: Screen for activity against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays .
Advanced: What strategies integrate high-throughput experimentation (HTE) for derivative synthesis?
Answer:
- Automated Synthesis: Use liquid-handling robots to parallelize reactions (e.g., amide couplings, sulfonylations) .
- Machine Learning: Train models on HTE data to predict optimal reaction conditions (solvent, catalyst, temperature) .
- Rapid Screening: Pair HTE with high-content screening (HCS) for simultaneous synthesis and bioactivity assessment .
Basic: What are the documented stability concerns for long-term storage?
Answer:
- Temperature Sensitivity: Store at –20°C in amber vials to prevent thermal decomposition .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfone or carboxylic acid groups .
- Light Protection: Shield from UV light to prevent photooxidation of the oxathiino ring .
Advanced: How can researchers validate conflicting solubility data across studies?
Answer:
- Standardized Protocols: Repeat solubility tests in controlled solvents (e.g., DMSO, water) using nephelometry or gravimetric analysis .
- Molecular Dynamics (MD) Simulations: Model solvation free energy to predict solubility trends .
- Cross-Study Comparison: Reconcile differences by adjusting for variables like particle size, polymorphic forms, or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
